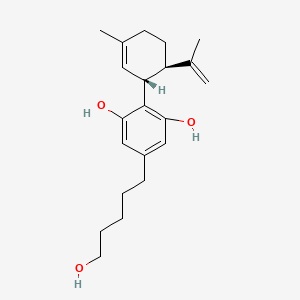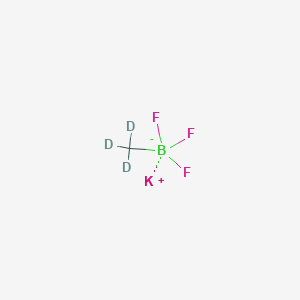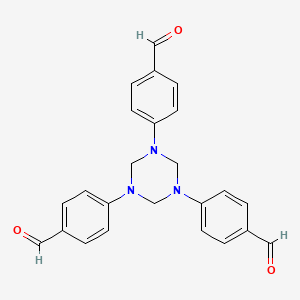![molecular formula C₁₇H₁₅Br B1145178 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene CAS No. 13099-16-6](/img/structure/B1145178.png)
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene is a complex organic compound characterized by its unique structure, which includes a bromoethylidene group attached to a dibenzo annulene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene typically involves the following steps:
- Starting Materials : The synthesis begins with the preparation of the dibenzo annulene core, which can be synthesized through a series of cyclization reactions.
- Bromoethylidene Introduction : The bromoethylidene group is introduced via a bromination reaction. This step often involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
- Reaction Conditions : The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols for handling bromine, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene can undergo various chemical reactions, including:
- Substitution Reactions : The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
- Addition Reactions : The double bond in the bromoethylidene group can participate in addition reactions with electrophiles or nucleophiles.
- Substitution : Reagents like sodium azide or potassium thiocyanate in polar solvents.
- Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde derivative.
Scientific Research Applications
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Potential use in studying biological pathways involving brominated compounds.
- Medicine : Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
- Industry : Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- 5-(2-Chloroethylidene)-10,11-dihydro-5H-dibenzoa,dannulene : Similar structure but with a chloro group instead of a bromo group.
- 5-(2-Iodoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene : Contains an iodo group, which can exhibit different reactivity due to the larger atomic size of iodine.
- 5-(2-Fluoroethylidene)-10,11-dihydro-5H-dibenzoa,dannulene : Features a fluoro group, known for its strong electron-withdrawing properties.
Uniqueness: The uniqueness of 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene lies in its specific reactivity profile, which is influenced by the presence of the bromo group. This makes it particularly useful in certain synthetic applications where selective reactivity is desired.
Properties
IUPAC Name |
2-(2-bromoethylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c18-12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFEELJRFPYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCBr)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline](/img/new.no-structure.jpg)

